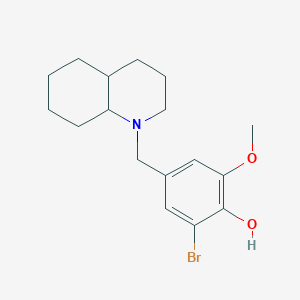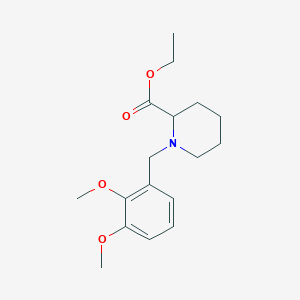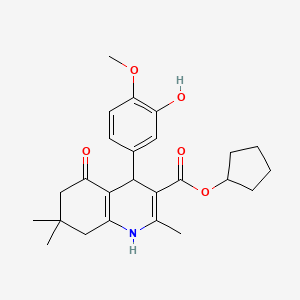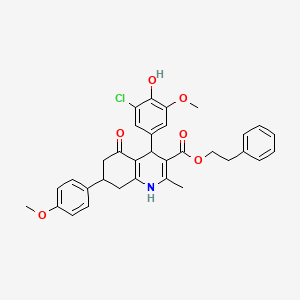
2-bromo-6-methoxy-4-(octahydro-1(2H)-quinolinylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-6-methoxy-4-(octahydro-1(2H)-quinolinylmethyl)phenol, also known as BMQ, is a synthetic compound that has been widely used in scientific research. It belongs to the class of phenols and has been found to have various biochemical and physiological effects.
Mécanisme D'action
2-bromo-6-methoxy-4-(octahydro-1(2H)-quinolinylmethyl)phenol acts as an inhibitor of PTPs by binding to the active site of the enzyme. This binding prevents the enzyme from dephosphorylating its target substrates, which leads to the activation of various signaling pathways. The inhibition of PTPs by 2-bromo-6-methoxy-4-(octahydro-1(2H)-quinolinylmethyl)phenol has been found to have therapeutic potential in various diseases.
Biochemical and Physiological Effects:
2-bromo-6-methoxy-4-(octahydro-1(2H)-quinolinylmethyl)phenol has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the JNK signaling pathway. 2-bromo-6-methoxy-4-(octahydro-1(2H)-quinolinylmethyl)phenol has also been found to have anti-inflammatory effects by inhibiting the activity of NF-κB. Additionally, 2-bromo-6-methoxy-4-(octahydro-1(2H)-quinolinylmethyl)phenol has been found to have neuroprotective effects by preventing the accumulation of β-amyloid in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-bromo-6-methoxy-4-(octahydro-1(2H)-quinolinylmethyl)phenol has several advantages for lab experiments. It is a highly selective inhibitor of PTPs, which makes it an excellent tool to study the role of these enzymes in various biological processes. Additionally, 2-bromo-6-methoxy-4-(octahydro-1(2H)-quinolinylmethyl)phenol has excellent solubility in water, which makes it easy to prepare solutions for experiments.
However, there are also some limitations to using 2-bromo-6-methoxy-4-(octahydro-1(2H)-quinolinylmethyl)phenol in lab experiments. One of the major limitations is that it has poor cell permeability, which makes it difficult to deliver the compound to the intracellular target site. Additionally, 2-bromo-6-methoxy-4-(octahydro-1(2H)-quinolinylmethyl)phenol has been found to be toxic to certain cell types at high concentrations, which limits its use in some experiments.
Orientations Futures
There are several future directions for the use of 2-bromo-6-methoxy-4-(octahydro-1(2H)-quinolinylmethyl)phenol in scientific research. One potential direction is to use 2-bromo-6-methoxy-4-(octahydro-1(2H)-quinolinylmethyl)phenol as a therapeutic agent for various diseases. The inhibition of PTPs by 2-bromo-6-methoxy-4-(octahydro-1(2H)-quinolinylmethyl)phenol has been found to have therapeutic potential in diseases such as cancer, diabetes, and autoimmune disorders. Another potential direction is to develop more potent and selective inhibitors of PTPs based on the structure of 2-bromo-6-methoxy-4-(octahydro-1(2H)-quinolinylmethyl)phenol. Finally, 2-bromo-6-methoxy-4-(octahydro-1(2H)-quinolinylmethyl)phenol could be used as a tool to study the role of PTPs in various biological processes, such as cell differentiation and migration.
Conclusion:
In conclusion, 2-bromo-6-methoxy-4-(octahydro-1(2H)-quinolinylmethyl)phenol is a synthetic compound that has been widely used in scientific research. It is an excellent inhibitor of PTPs and has been found to have various biochemical and physiological effects. 2-bromo-6-methoxy-4-(octahydro-1(2H)-quinolinylmethyl)phenol has several advantages for lab experiments, but there are also some limitations to its use. There are several future directions for the use of 2-bromo-6-methoxy-4-(octahydro-1(2H)-quinolinylmethyl)phenol in scientific research, including its potential use as a therapeutic agent and as a tool to study the role of PTPs in various biological processes.
Méthodes De Synthèse
2-bromo-6-methoxy-4-(octahydro-1(2H)-quinolinylmethyl)phenol is synthesized by the reaction of 2-bromo-6-methoxyphenol with octahydro-1(2H)-quinoline and formaldehyde. The reaction takes place in the presence of a catalyst and under specific conditions of temperature and pressure. The yield of 2-bromo-6-methoxy-4-(octahydro-1(2H)-quinolinylmethyl)phenol obtained through this method is high, and the purity of the compound is also excellent.
Applications De Recherche Scientifique
2-bromo-6-methoxy-4-(octahydro-1(2H)-quinolinylmethyl)phenol has been extensively used in scientific research as a tool to study various biological processes. It has been found to be an excellent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in regulating cellular signaling pathways. 2-bromo-6-methoxy-4-(octahydro-1(2H)-quinolinylmethyl)phenol has been used to study the role of PTPs in various diseases such as cancer, diabetes, and autoimmune disorders.
Propriétés
IUPAC Name |
4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-2-bromo-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO2/c1-21-16-10-12(9-14(18)17(16)20)11-19-8-4-6-13-5-2-3-7-15(13)19/h9-10,13,15,20H,2-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCGQOCTIDGCLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCCC3C2CCCC3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-6-methoxy-4-(octahydro-1(2H)-quinolinylmethyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(3-methyl-2-pyrazinyl)-1H-pyrazol-1-yl]-N-(1-propyl-1H-pyrazol-5-yl)acetamide](/img/structure/B4928039.png)
![2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B4928042.png)

![N-(1-{1-[2-(1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4928055.png)
![2-phenoxyethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4928058.png)
![[4-anilino-2-(4-bromophenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl]acetic acid](/img/structure/B4928071.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylbutanamide](/img/structure/B4928075.png)
![2,6-di-tert-butyl-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride](/img/structure/B4928082.png)
![(3'R*,4'R*)-1'-[3-(trifluoromethyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4928100.png)

![N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]propanamide](/img/structure/B4928117.png)
![(2R*,6S*)-2,6-dimethyl-4-{[1-(2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}-2-oxoethyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B4928122.png)